molecular formula C15H9BrN4O5 B3830049 3-bromo-4-hydroxy-N-[(2-hydroxy-5-nitro-1H-indol-3-yl)imino]benzamide

3-bromo-4-hydroxy-N-[(2-hydroxy-5-nitro-1H-indol-3-yl)imino]benzamide

Cat. No.: B3830049
M. Wt: 405.16 g/mol
InChI Key: ULTZIHYXWCGWQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-bromo-4-hydroxy-N-[(2-hydroxy-5-nitro-1H-indol-3-yl)imino]benzamide is a complex organic compound that features both bromine and indole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-4-hydroxy-N-[(2-hydroxy-5-nitro-1H-indol-3-yl)imino]benzamide typically involves multiple steps. One common method includes the reaction of 4-hydroxy-3-nitrobenzaldehyde with 3-bromo-benzohydrazide in methanol, yielding the desired compound . The reaction conditions often require careful control of temperature and pH to ensure the correct formation of the imino linkage.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-bromo-4-hydroxy-N-[(2-hydroxy-5-nitro-1H-indol-3-yl)imino]benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used under basic conditions.

Major Products

    Oxidation: Formation of 3-bromo-4-oxo-N-[(2-hydroxy-5-nitro-1H-indol-3-yl)imino]benzamide.

    Reduction: Formation of 3-bromo-4-hydroxy-N-[(2-hydroxy-5-amino-1H-indol-3-yl)imino]benzamide.

    Substitution: Formation of 3-methoxy-4-hydroxy-N-[(2-hydroxy-5-nitro-1H-indol-3-yl)imino]benzamide.

Scientific Research Applications

3-bromo-4-hydroxy-N-[(2-hydroxy-5-nitro-1H-indol-3-yl)imino]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-bromo-4-hydroxy-N-[(2-hydroxy-5-nitro-1H-indol-3-yl)imino]benzamide involves its interaction with various molecular targets. The compound’s indole moiety allows it to bind to specific receptors or enzymes, potentially inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-bromo-4-hydroxy-N-[(2-hydroxy-5-nitro-1H-indol-3-yl)imino]benzamide is unique due to its combination of bromine, hydroxyl, nitro, and indole functionalities

Properties

IUPAC Name

3-bromo-4-hydroxy-N-[(2-hydroxy-5-nitro-1H-indol-3-yl)imino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrN4O5/c16-10-5-7(1-4-12(10)21)14(22)19-18-13-9-6-8(20(24)25)2-3-11(9)17-15(13)23/h1-6,17,21,23H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULTZIHYXWCGWQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)N=NC2=C(NC3=C2C=C(C=C3)[N+](=O)[O-])O)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-bromo-4-hydroxy-N-[(2-hydroxy-5-nitro-1H-indol-3-yl)imino]benzamide
Reactant of Route 2
3-bromo-4-hydroxy-N-[(2-hydroxy-5-nitro-1H-indol-3-yl)imino]benzamide
Reactant of Route 3
3-bromo-4-hydroxy-N-[(2-hydroxy-5-nitro-1H-indol-3-yl)imino]benzamide
Reactant of Route 4
3-bromo-4-hydroxy-N-[(2-hydroxy-5-nitro-1H-indol-3-yl)imino]benzamide
Reactant of Route 5
Reactant of Route 5
3-bromo-4-hydroxy-N-[(2-hydroxy-5-nitro-1H-indol-3-yl)imino]benzamide
Reactant of Route 6
3-bromo-4-hydroxy-N-[(2-hydroxy-5-nitro-1H-indol-3-yl)imino]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.